molecular formula C8H5BrIN3S B13708999 2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole

2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole

Katalognummer: B13708999
Molekulargewicht: 382.02 g/mol
InChI-Schlüssel: ZJMPEEUTSGQHAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole: is a heterocyclic compound that contains a thiadiazole ring substituted with amino, bromo, and iodo groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodoaniline with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium tert-butoxide, and palladium catalysts are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can produce nitro or amine derivatives, respectively.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the amino, bromo, and iodo groups can influence its binding affinity and specificity, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-iodophenyl-1,3,4-thiadiazole
  • 2-Amino-5-bromophenyl-1,3,4-thiadiazole
  • 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromo and iodo substituents, which can significantly influence its reactivity and properties

Eigenschaften

Molekularformel

C8H5BrIN3S

Molekulargewicht

382.02 g/mol

IUPAC-Name

5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5BrIN3S/c9-6-2-1-4(10)3-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI-Schlüssel

ZJMPEEUTSGQHAX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1I)C2=NN=C(S2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.